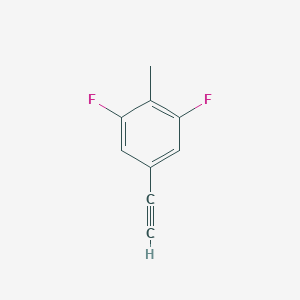
5-Ethynyl-1,3-difluoro-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethynyl-1,3-difluoro-2-methyl-benzene: is an aromatic compound characterized by the presence of an ethynyl group, two fluorine atoms, and a methyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-1,3-difluoro-2-methyl-benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,3-difluoro-2-methyl-benzene.
Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of the benzene derivative with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Reaction Conditions: The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (50-80°C) for several hours.
Industrial Production Methods: While specific industrial production methods for 5-Ethynyl-1,3-difluoro-2-methyl-benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents and catalysts to achieve high yields and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
Oxidation Reactions: The ethynyl group can be oxidized to form various products, such as carboxylic acids or ketones, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Major Products:
Substitution: Halogenated or nitrated derivatives of the original compound
Oxidation: Carboxylic acids, ketones
Reduction: Ethyl-substituted derivatives
科学研究应用
Chemistry: 5-Ethynyl-1,3-difluoro-2-methyl-benzene is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its unique structural features make it a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its fluorine atoms can serve as probes in NMR spectroscopy to investigate molecular dynamics and interactions.
Medicine: Potential applications in drug discovery and development, particularly in the design of fluorinated pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry: Used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 5-Ethynyl-1,3-difluoro-2-methyl-benzene depends on its specific application
Covalent Bond Formation: The ethynyl group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities.
Electrostatic Interactions: The fluorine atoms can participate in electrostatic interactions with proteins and enzymes, affecting their activity and function.
Hydrophobic Interactions: The aromatic ring can engage in hydrophobic interactions with biological membranes and other hydrophobic regions of biomolecules.
相似化合物的比较
1,3-Difluoro-2-methyl-benzene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
5-Ethynyl-1,3-difluoro-benzene: Lacks the methyl group, which can affect its physical and chemical properties.
5-Ethynyl-2-methyl-benzene: Lacks the fluorine atoms, reducing its utility in applications requiring fluorine’s unique properties.
Uniqueness: 5-Ethynyl-1,3-difluoro-2-methyl-benzene stands out due to the combination of the ethynyl group, fluorine atoms, and methyl group. This unique combination imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
属性
分子式 |
C9H6F2 |
|---|---|
分子量 |
152.14 g/mol |
IUPAC 名称 |
5-ethynyl-1,3-difluoro-2-methylbenzene |
InChI |
InChI=1S/C9H6F2/c1-3-7-4-8(10)6(2)9(11)5-7/h1,4-5H,2H3 |
InChI 键 |
ZEMSUTVQAUDJPA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1F)C#C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


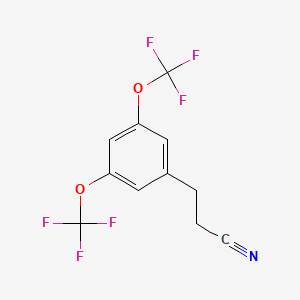
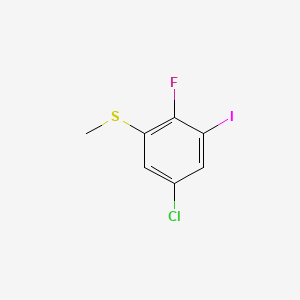
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14781802.png)
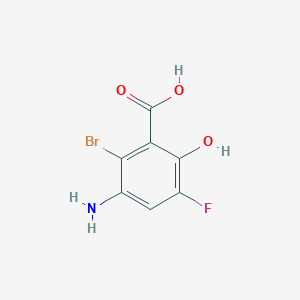
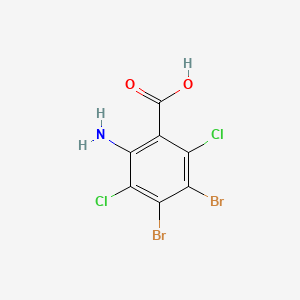
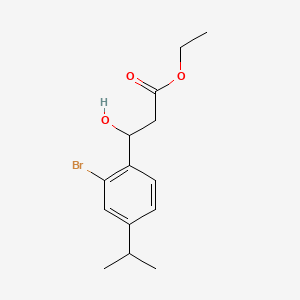
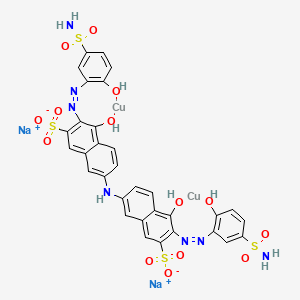
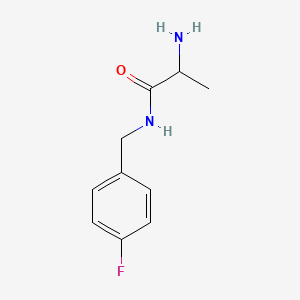
![2-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14781853.png)
![N-(3-morpholin-4-ylpropyl)-5-oxo-1,2,3,4,4a,6,6a,11,11a,11b-decahydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B14781854.png)
![5-(1,1-Dimethylethyl)-2-hydroxy-3-[tris(1-methylethyl)silyl]benzaldehyde](/img/structure/B14781855.png)
![(Z)-2-cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B14781858.png)
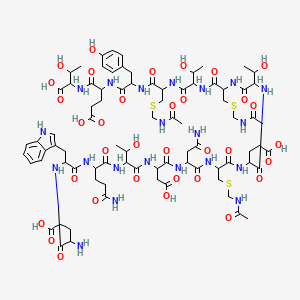
![4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid](/img/structure/B14781874.png)
